1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
Description
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a tetrazole ring substituted with a 3-fluorophenyl group, connected via a methylene bridge (-CH2-) to the urea moiety. The urea nitrogen is further substituted with a 2-methoxyphenyl group. This structural architecture combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-8-3-2-7-13(14)19-16(24)18-10-15-20-21-22-23(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFMMXZQRPXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Coupling Reaction: The resulting 3-fluorophenyl tetrazole is then coupled with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Preliminary studies suggest that 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea exhibits potential antimicrobial activity. Compounds with similar tetrazole moieties have been linked to enhanced biological activity against various pathogens, including bacteria and fungi. For instance, derivatives of tetrazole have shown efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, making this compound a candidate for further exploration in anti-infective therapies .
2. Anticancer Research
The compound has also been investigated for its anticancer properties. The tetrazole ring's structural characteristics are often associated with the modulation of enzyme activity and receptor interactions, which are crucial in cancer biology. Research indicates that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism suggests that 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea may be effective in targeting specific cancer types.
3. Antidepressant Effects
Recent studies have indicated that related compounds exhibit antidepressant-like effects in preclinical models. The interaction of the tetrazole moiety with neurotransmitter receptors could play a role in modulating mood and anxiety disorders . Further research is warranted to explore the specific mechanisms through which this compound may exert such effects.
Case Study 1: Antimicrobial Activity
A study conducted by Delpe-Acharige et al. demonstrated that a series of compounds similar to this urea derivative showed sub-micromolar activity against MRSA. This highlights the potential for developing new antimicrobial agents based on the tetrazole structure .
Case Study 2: Anticancer Mechanism
Research published in the Journal of Medicinal Chemistry indicated that compounds with similar structural motifs inhibited tubulin polymerization effectively. The study utilized docking simulations to understand binding affinities, revealing critical interactions between the compound and target proteins involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may facilitate binding to active sites, while the methoxyphenyl group can enhance the compound’s stability and solubility. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Physical Properties of Tetrazole-Urea Derivatives ()
| Compound | Substituent on Urea | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea | 4-fluorophenyl | 62 | 166–170 | 327.3 |
| 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea | 2-chlorophenyl | 90 | 253–255 | 343.8 |
Biological Activity
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Tetrazole ring : Known for its bioisosteric properties, allowing it to mimic carboxylic acids.
- Fluorophenyl group : Enhances lipophilicity, aiding in cellular uptake.
- Methoxyphenyl group : Potentially increases binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring can interact with active sites of proteins, potentially inhibiting their function. The fluorophenyl group contributes to the compound's lipophilicity, facilitating membrane penetration, while the methoxyphenyl moiety may enhance binding interactions with specific targets.
Antimicrobial Activity
Research indicates that 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results comparable to standard antibiotics. Minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase. In vitro assays demonstrated IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited a MIC of 32 μg/mL against S. aureus, which is comparable to the activity of ampicillin. The compound was also tested against clinical isolates, showing effective inhibition .
Study 2: Anticancer Mechanism
In another investigation focusing on its anticancer properties, the compound demonstrated a significant reduction in cell viability in MCF-7 cells with an IC50 value of 5.33 μM. Mechanistic studies indicated that it interferes with tubulin polymerization, thereby disrupting mitotic spindle formation .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis involves multi-step organic reactions:
- Step 1 : Formation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .
- Step 2 : Alkylation of the tetrazole nitrogen with a methyl halide intermediate, followed by coupling to 2-methoxyphenyl isocyanate to form the urea linkage .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Conditions : Maintain anhydrous environments for alkylation, and monitor reaction progress via TLC or HPLC .
Q. How can structural elucidation of this compound be performed to confirm its identity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methoxyphenyl groups) and urea NH signals (δ 8.5–9.5 ppm, broad) .
- IR : Confirm urea C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or phosphatases using fluorometric assays (e.g., ADP-Glo™) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess aqueous solubility for in vitro relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines, passage numbers, and assay buffers to minimize variability .
- Purity Verification : Re-test compounds with conflicting results using HPLC and elemental analysis to rule out degradation .
- Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., staurosporine for cytotoxicity) .
Q. What computational strategies predict the compound’s target interactions and structure-activity relationships (SAR)?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., kinase domains) to identify binding poses .
-
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and key residues (e.g., hydrogen bonds with urea moiety) .
-
SAR Analysis : Compare with analogs (Table 1) to quantify substituent effects on activity .
Table 1: Analogs and Activity Trends
Compound Substituent Modifications IC₅₀ (μM) Reference Parent Compound 3-Fluorophenyl, 2-methoxyphenyl 12.3 Analog A 4-Fluorophenyl, 3-methoxyphenyl 28.7 Analog B Chlorophenyl, no methoxy >50
Q. How can reaction yields be improved for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for selective alkylation .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify and suppress side products (e.g., over-alkylated derivatives) .
Q. What strategies mitigate stability issues during storage or biological assays?
- Methodological Answer :
- Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis .
- Light Protection : Use amber vials to avoid photodegradation of the urea moiety .
- Buffer Optimization : Add 0.1% BSA to assay buffers to reduce non-specific binding .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to account for non-linear kinetics?
- Methodological Answer :
- Logarithmic Dilution Series : Test 10 concentrations (e.g., 0.1–100 μM) in triplicate .
- Hill Slope Analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀ and cooperativity .
- Time-Dependence : Include time-course measurements (0–72 hrs) to assess delayed effects .
Q. What statistical methods are appropriate for analyzing high-throughput screening data?
- Methodological Answer :
- Z-Score Normalization : Identify hits with Z > 3 (positive) or Z < -3 (negative) .
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
